6-[4-(2-methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
Overview
Description
Preparation Methods
The synthesis of 6-[4-(2-methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine involves multiple steps, typically starting with the preparation of the pyridazin-3-amine core. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the nitrobenzenesulfonyl group under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring allows for further functionalization through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles such as amines or alcohols. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[4-(2-methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s . The pathways involved include binding to the active site of the enzyme and preventing substrate hydrolysis.
Comparison with Similar Compounds
Compared to other similar compounds, 6-[4-(2-methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
Pyridazinone derivatives: Known for their biological activity and used in various medicinal applications.
Piperazine derivatives: Commonly used in pharmaceuticals for their ability to interact with biological targets.
This compound’s uniqueness lies in its specific substitution pattern, which enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis.
Properties
IUPAC Name |
6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O4S/c1-16-3-6-18(7-4-16)23-21-9-10-22(25-24-21)26-11-13-27(14-12-26)33(31,32)20-15-19(28(29)30)8-5-17(20)2/h3-10,15H,11-14H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGBAZXFEAPMRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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